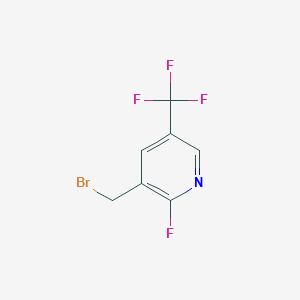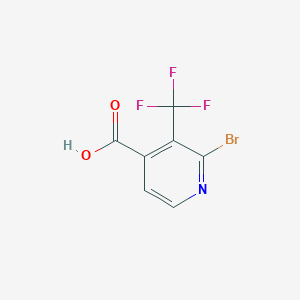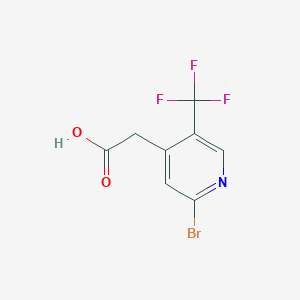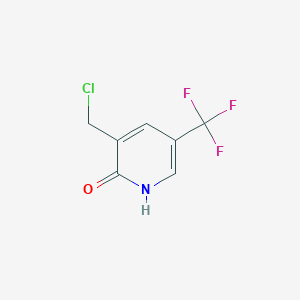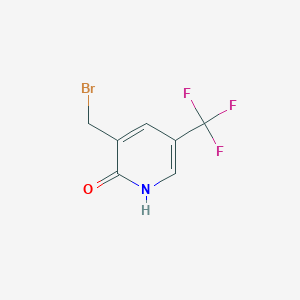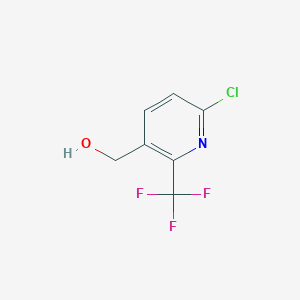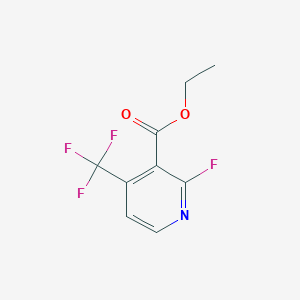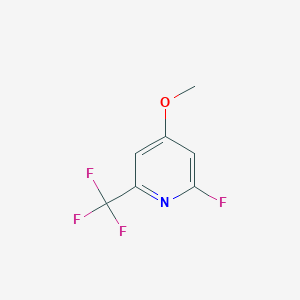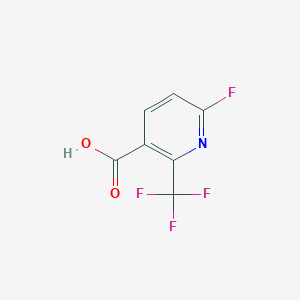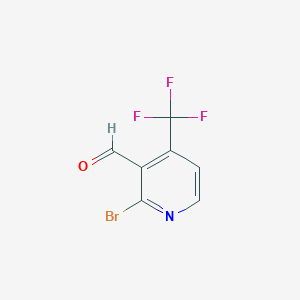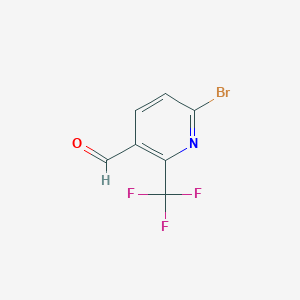
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide
Overview
Description
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is a synthetic peptide substrate commonly used in biochemical assays to study enzyme kinetics, particularly for peptidyl prolyl cis/trans isomerases (PPIases). This compound is notable for its role in assessing the steady-state enzyme constants for prolyl isomerization, which is crucial in understanding protein folding and function.
Mechanism of Action
Target of Action
The primary target of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is peptidyl prolyl cis/trans isomerases (PPIases) . These enzymes play a crucial role in protein folding by catalyzing the isomerization of proline imide bonds.
Mode of Action
This compound interacts with PPIases, influencing their ability to catalyze the isomerization of proline imide bonds . This interaction affects both the forward and backward isomerization processes .
Biochemical Pathways
The compound’s interaction with PPIases affects the protein folding process . By influencing the isomerization of proline imide bonds, it can alter the conformation of proteins and potentially impact various biochemical pathways that depend on these proteins .
Result of Action
The primary molecular effect of this compound’s action is the alteration of the isomerization state of proline imide bonds in proteins . This can lead to changes in protein conformation and function, with potential downstream effects on cellular processes.
Biochemical Analysis
Biochemical Properties
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is utilized in spectrophotometric assays to assess the steady-state enzyme constants for the catalysis of prolyl isomerization by peptidyl prolyl cis/trans isomerases (PPIases) . The interaction between this compound and PPIases allows for the determination of both forward and backward isomerization rates. This compound interacts with enzymes, proteins, and other biomolecules involved in protein folding, thereby providing insights into the mechanisms of these processes.
Cellular Effects
This compound influences various cellular processes by modulating the activity of peptidyl prolyl cis/trans isomerases. These enzymes are essential for proper protein folding and function, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism. By studying the effects of this compound on these enzymes, researchers can gain a deeper understanding of how protein folding influences overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peptidyl prolyl cis/trans isomerases. This compound binds to the active site of these enzymes, facilitating the isomerization of proline residues in peptide chains. This isomerization is a critical step in protein folding, as it allows proteins to achieve their functional conformations. By inhibiting or activating PPIases, this compound can modulate protein folding and, consequently, protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for accurate and reproducible results in biochemical assays. Studies have shown that this compound remains stable under specific conditions, allowing for consistent enzyme activity measurements. Long-term effects on cellular function may vary depending on the experimental setup and conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may effectively modulate enzyme activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage for each experimental setup to ensure accurate and reliable results .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein folding and function. The compound interacts with enzymes such as peptidyl prolyl cis/trans isomerases, which play a critical role in these pathways. By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels, providing insights into the regulation of protein folding and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is essential for accurately interpreting its effects in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular compartments. By studying the subcellular localization of this compound, researchers can gain insights into its role in protein folding and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide involves a series of peptide coupling reactions. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines streamline the coupling and deprotection steps, ensuring high purity and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide primarily undergoes hydrolysis and isomerization reactions. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the constituent amino acids and 2,4-difluoroanilide. Isomerization, particularly the cis/trans isomerization of the prolyl bond, is catalyzed by PPIases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Isomerization: PPIases such as cyclophilins or FK506-binding proteins (FKBPs) are used to catalyze the cis/trans isomerization of the prolyl bond.
Major Products
The major products of hydrolysis are the individual amino acids (Suc-Ala, Ala, Pro, Phe) and 2,4-difluoroanilide. Isomerization does not produce new compounds but alters the configuration of the prolyl bond within the peptide.
Scientific Research Applications
Chemistry
In chemistry, Suc-Ala
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYNHTYFOGEBHQ-MQQADFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


